REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH:13]2[CH2:18][O:17]C(C)(C)[O:15][CH2:14]2)=[C:4](Cl)[N:3]=1.Cl.[OH2:23].[OH-].[Na+].[CH3:26]O>C[O-].[Na+]>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH:13]([CH2:14][OH:15])[CH2:18][OH:17])=[C:4]([O:23][CH3:26])[N:3]=1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)CCC1COC(OC1)(C)C)Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 50° for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
Silica gel was added
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)CCC(CO)CO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |